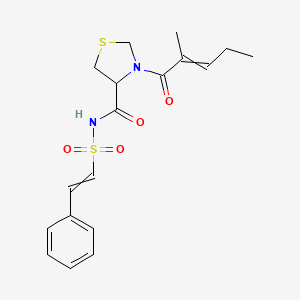

3-(2-methylpent-2-enoyl)-N-(2-phenylethenesulfonyl)-1,3-thiazolidine-4-carboxamide

Description

This compound is a thiazolidine-4-carboxamide derivative characterized by a 1,3-thiazolidine core substituted with a 2-methylpent-2-enoyl group at position 3 and a 2-phenylethenesulfonyl (styrenesulfonyl) moiety at the carboxamide nitrogen. The 2-phenylethenesulfonyl group enhances steric bulk and may influence solubility and binding affinity, while the α,β-unsaturated enoyl moiety could contribute to electrophilic reactivity or conjugation with biological targets .

Properties

IUPAC Name |

3-(2-methylpent-2-enoyl)-N-(2-phenylethenylsulfonyl)-1,3-thiazolidine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N2O4S2/c1-3-7-14(2)18(22)20-13-25-12-16(20)17(21)19-26(23,24)11-10-15-8-5-4-6-9-15/h4-11,16H,3,12-13H2,1-2H3,(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZGKFCYUSVNXRB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=C(C)C(=O)N1CSCC1C(=O)NS(=O)(=O)C=CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N2O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Chemical Structure and Properties

The compound's structure can be broken down into several functional groups that contribute to its biological activity:

- Thiazolidine Ring : A five-membered ring containing sulfur and nitrogen, known for its role in various biological activities.

- Enoyl Group : The presence of a double bond in the carbon chain enhances reactivity and potential interactions with biological targets.

- Sulfonyl Group : This group is often associated with increased solubility and bioavailability.

The molecular formula is with a molecular weight of approximately 345.41 g/mol.

Antimicrobial Activity

Research indicates that thiazolidine derivatives exhibit notable antimicrobial properties. A study on related compounds demonstrated selective antibacterial activity against Gram-positive and Gram-negative bacteria, including E. coli and Salmonella enterica .

| Compound | Activity Type | Target Organism |

|---|---|---|

| 4b | Antibacterial | E. coli |

| 4e | Antibacterial | S. enterica |

Anti-inflammatory Activity

The compound shows potential anti-inflammatory effects, likely due to its ability to inhibit cyclooxygenase (COX) enzymes. In vitro studies have reported that thiazolidine derivatives can significantly reduce levels of pro-inflammatory cytokines such as TNF-α and IL-6 .

| Activity | Measurement Method | Result |

|---|---|---|

| COX-1 Inhibition | Enzyme Immunoassay | Significant |

| COX-2 Inhibition | Enzyme Immunoassay | Significant |

Antioxidant Properties

Antioxidant activity was evaluated using DPPH radical scavenging assays, revealing that certain derivatives of thiazolidine possess strong antioxidant capabilities, which may contribute to their overall therapeutic profile .

Case Studies

- Cardiovascular Effects : A study assessed the cardiovascular profile of thiazolidine derivatives by measuring biomarkers such as LDH and CK-MB. The results indicated a protective effect against cardiac damage in models subjected to oxidative stress .

- Histopathological Studies : Histological examinations of cardiac tissues treated with thiazolidine compounds showed reduced inflammation and damage compared to control groups, suggesting potential therapeutic applications in cardiovascular diseases .

The biological activity of 3-(2-methylpent-2-enoyl)-N-(2-phenylethenesulfonyl)-1,3-thiazolidine-4-carboxamide is thought to involve:

- Inhibition of Enzymatic Pathways : By inhibiting COX enzymes, the compound reduces the production of inflammatory mediators.

- Radical Scavenging : The enoyl group contributes to the scavenging of free radicals, thereby mitigating oxidative stress.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Thiazolidine-4-carboxamide derivatives exhibit diverse biological activities depending on substituent patterns. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison of Thiazolidine-4-Carboxamide Derivatives

*Calculated based on substituents.

Substituent-Driven Activity Differences

- Enoyl vs. Acyl Groups: The target compound’s 2-methylpent-2-enoyl group introduces an α,β-unsaturated ketone, which may enhance electrophilic reactivity compared to saturated acyl derivatives (e.g., compound 1c in Table 1). This could facilitate covalent binding to cysteine residues in enzymes, akin to acryloyl-based tags used in proteomics .

- Styrenesulfonyl vs. This may improve membrane permeability but reduce aqueous solubility .

- Antimalarial vs. Antioxidant Activity: Derivatives with bulky aromatic substituents (e.g., compound 33) show potent antimalarial activity due to hydrophobic interactions with parasite targets, while phenolic analogs (e.g., 1c) prioritize antioxidant effects via radical scavenging .

Physicochemical Properties

- In contrast, smaller derivatives like the ATC tag (243.3 g/mol) are optimized for solubility in aqueous buffers .

- Hydrogen Bonding : Hydroxyphenyl substituents (e.g., 1c ) enhance hydrogen bonding capacity, correlating with tyrosinase inhibition, while nitro groups (e.g., 33 ) increase electron-withdrawing effects, stabilizing enzyme-inhibitor complexes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.